1H and 13C NMR spectra data for Methyl 2-(piperazin-1-yl)pentanoate
1H and 13C NMR spectra data for Methyl 2-(piperazin-1-yl)pentanoate
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(piperazin-1-yl)pentanoate for Drug Development Professionals
Executive Summary
In pharmaceutical research and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of regulatory submission and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 2-(piperazin-1-yl)pentanoate, a molecule featuring a chiral center and a conformationally flexible piperazine ring.
This document moves beyond a simple data sheet by offering a predictive framework grounded in established principles of NMR spectroscopy. We will dissect the molecular structure to anticipate the chemical shift, multiplicity, and integration of each nucleus. Furthermore, a detailed, field-proven experimental protocol for acquiring high-fidelity NMR data for this specific compound is provided, ensuring that researchers can generate reliable and reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to interpret and acquire NMR data for piperazine-containing compounds.
The Imperative of NMR in Pharmaceutical Analysis
NMR spectroscopy provides unparalleled insight into molecular structure. For a candidate molecule like Methyl 2-(piperazin-1-yl)pentanoate, NMR is indispensable for:
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Identity Confirmation: Verifying that the synthesized molecule is indeed the intended structure.
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Purity Assessment: Identifying and quantifying residual solvents or synthetic byproducts.
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Stereochemical Analysis: Investigating the impact of the chiral center on the surrounding nuclei.
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Conformational Dynamics: Understanding the behavior of the piperazine ring in solution, which can be critical for receptor binding and pharmacological activity.[1][2]
This guide will establish a baseline for the expected NMR signals, empowering scientists to confidently interpret their experimental data.
Molecular Structure and Predicted NMR Environments
To predict the NMR spectrum, we must first analyze the unique electronic environment of each proton and carbon atom within the molecule. The structure of Methyl 2-(piperazin-1-yl)pentanoate contains several key features that will dictate its spectral appearance: a chiral center at the C2 position, a pentanoate ester group, and a piperazine ring with two distinct nitrogen atoms.
The presence of the stereocenter at C2 renders the adjacent protons and carbons on both the pentanoate chain and the piperazine ring diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct NMR signals.
Caption: Standardized workflow for NMR data acquisition and processing.
Methodology Details:
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Sample Preparation:
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Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its good solubilizing power and relatively clean spectral window. [3]Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for observing exchangeable protons like the N-H, which appears more reliably and with sharper signals in this solvent. [4] * Concentration: A concentration of approximately 10-20 mM is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in most organic solvents, with its signal defined as 0.00 ppm. [5]
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¹H NMR Acquisition:
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A spectrometer operating at a field strength of at least 400 MHz is recommended to achieve adequate signal dispersion.
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A relaxation delay (D1) of 1-2 seconds is usually sufficient for qualitative analysis.
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The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.
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¹³C NMR Acquisition:
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Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum to singlets for each carbon, which aids in peak identification.
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Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR.
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Structural Confirmation with 2D NMR:
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COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, confirming, for example, the connectivity between H-4 and H-5 in the pentanoate chain.
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HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of both spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the overall structure. For instance, it can show a correlation from the H-methoxy protons to the C1 carbonyl carbon.
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Conclusion
This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra for Methyl 2-(piperazin-1-yl)pentanoate. By understanding the expected chemical shifts and multiplicities, scientists can more efficiently and accurately interpret experimental data. The provided protocol for data acquisition outlines a best-practice approach to generate high-quality, reliable data necessary for the rigorous demands of pharmaceutical research and development. The use of advanced 2D NMR techniques, as suggested, will provide the ultimate, unambiguous confirmation of the molecule's constitution and serve as a cornerstone for its analytical characterization package.
References
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